N-[2-(1-adamantyl)ethyl]-N'-phenylurea
Description
N-[2-(1-adamantyl)ethyl]-N'-phenylurea is a synthetic urea derivative featuring a 1-adamantyl group linked via an ethyl chain to one nitrogen of the urea moiety, while the other nitrogen is bonded to a phenyl ring. For example, adamantyl-containing quinoline derivatives exhibit antimalarial activity , and phenylurea derivatives are known for cytokinin-like, anticancer, or antiozonant properties .
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c22-18(21-17-4-2-1-3-5-17)20-7-6-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQJXESNEPXPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
Ethylenediurea (EDU)
- Structure : N-[2-(2-oxo-1-imidazolidinyl)ethyl]-N'-phenylurea.
- Key Features : Replaces the adamantyl group with a 2-oxoimidazolidinyl moiety.
- Activity : Protects plants from ozone damage by enhancing stomatal closure, reducing reactive oxygen species (ROS) production in polymorphonuclear leukocytes, and increasing antioxidant enzyme activity (e.g., SOD, catalase) .
- Applications : Widely used in agricultural research to mitigate ozone-induced crop damage .
CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)
- Structure : Substituted with chloro and trifluoromethyl groups on the phenyl ring.
- Activity: Demonstrates anticancer effects in non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest .
- Applications : Investigated as a chemotherapeutic agent.
Fenuron (N,N-Dimethyl-N′-phenylurea)
- Structure : Lacks complex substituents; features dimethyl groups on one urea nitrogen.
- Activity : Herbicidal properties due to inhibition of photosynthesis .
- Applications : Historically used as a pre-emergent herbicide.
Quinoline-Adamantyl Derivatives
- Examples: N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine .
- Key Features: Adamantyl-ethyl group linked to quinoline instead of phenylurea.
- Activity: Antimalarial and antimicrobial activities, attributed to quinoline’s heterocyclic scaffold .
- Synthesis : Prepared via palladium-catalyzed coupling, yielding 50–92% purity .
Comparative Data Table
Key Research Findings and Contrasts
Conversely, EDU’s polar imidazolidinyl group facilitates solubility in aqueous agricultural formulations .
Biological Activity: Antioxidant vs. Cytotoxic Effects: EDU reduces ROS in plants and leukocytes , while CTPPU promotes ROS-mediated cancer cell death . The adamantyl compound’s activity may depend on substituent interactions with cellular targets. Structural Flexibility: Quinoline-adamantyl derivatives require heterocyclic cores for antimalarial activity, whereas phenylurea derivatives rely on substituent electronic effects (e.g., electron-withdrawing groups in CTPPU enhance anticancer potency) .
Synthetic Challenges :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
